1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1853219-36-9
VCID: VC12013180
InChI: InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3
SMILES: CCN1C=C(C(=N1)C=O)C
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

CAS No.: 1853219-36-9

Cat. No.: VC12013180

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde - 1853219-36-9

Specification

CAS No. 1853219-36-9
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-ethyl-4-methylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3
Standard InChI Key LAOHMSDIJUVRNT-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C=O)C
Canonical SMILES CCN1C=C(C(=N1)C=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyrazole ring in 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a five-membered aromatic system with two adjacent nitrogen atoms. Key substitutions include:

  • 1-Position: An ethyl group (-CH2_2CH3_3) attached to the nitrogen atom.

  • 4-Position: A methyl group (-CH3_3) on the carbon adjacent to the nitrogen.

  • 3-Position: A formyl group (-CHO), which introduces electrophilic reactivity for further functionalization .

The molecular formula is C8_8H10_{10}N2_2O, with a molecular weight of 150.18 g/mol.

Spectroscopic Properties

While direct spectral data for this compound are unavailable, analogous pyrazole-carbaldehydes exhibit distinct NMR and IR signatures:

  • 1^1H NMR: The formyl proton typically resonates as a singlet near δ 9.8–10.2 ppm, while pyrazole ring protons appear between δ 6.5–8.0 ppm .

  • IR: A strong absorption band near 1700 cm1^{-1} corresponds to the carbonyl stretch of the aldehyde group .

Synthesis and Functionalization

Triflate Intermediate Strategy

A validated approach for pyrazole-carbaldehydes involves triflate intermediates. For example, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde was triflated and subjected to Pd-catalyzed cross-coupling reactions to introduce substituents . Adapting this method:

  • Formylation: Introduce the aldehyde group at the 3-position via Vilsmeier-Haack formylation.

  • Triflation: Convert the hydroxyl group (if present) to a triflate (-OSO2_2CF3_3) to enhance leaving-group ability.

  • Cross-Coupling: Employ Suzuki-Miyaura or Sonogashira reactions to install alkyl/aryl groups .

Direct Alkylation and Formylation

An alternative pathway involves:

  • Alkylation: React 1H-pyrazole with ethyl iodide to introduce the 1-ethyl group.

  • Formylation: Use POCl3_3/DMF to formylate the 3-position.

  • Methylation: Methylate the 4-position using methyl iodide and a base .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions .

  • Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Estimated properties based on structurally similar compounds :

PropertyValue
Density1.1–1.2 g/cm3^3
Boiling Point380–390°C (extrapolated)
Melting PointNot determined
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)1.5–2.0

Applications and Derivatives

Pharmaceutical Intermediates

Pyrazole-carbaldehydes serve as precursors for bioactive molecules. For instance:

  • Anticancer Agents: Analogous compounds inhibit kinase enzymes by binding to ATP pockets.

  • Anti-inflammatory Drugs: Derivatives block COX-2 and LOX pathways .

Agrochemical Development

The methyl and ethyl groups enhance lipophilicity, aiding penetration into plant tissues. Potential uses include:

  • Fungicides: Disrupt fungal cell membrane synthesis .

  • Herbicides: Inhibit acetolactate synthase (ALS) in weeds .

Materials Science

The aldehyde group enables Schiff base formation, useful for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) with applications in gas storage .

  • Photocatalysts: Conjugated systems for light-driven reactions .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Aldehyde at 4-positionPharmaceutical intermediates
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde Chlorine substituentAgrochemicals
1-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl group at 1-positionCross-coupling substrates

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